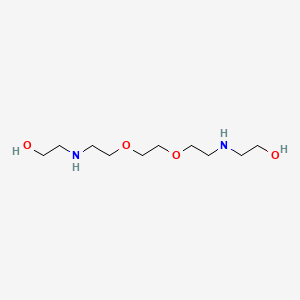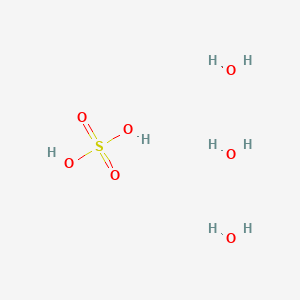
Sulfuric acid--water (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid–water (1/3) is a mixture where one part of sulfuric acid is combined with three parts of water. Sulfuric acid, with the chemical formula H₂SO₄, is a highly corrosive and strong mineral acid. It is widely used in various industrial processes due to its strong acidic nature, oxidizing properties, and ability to act as a dehydrating agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sulfuric acid–water (1/3) involves the careful dilution of concentrated sulfuric acid with water. The process is highly exothermic, meaning it releases a significant amount of heat. Therefore, it is crucial to add sulfuric acid to water slowly and not the other way around to prevent violent reactions and splattering .
Industrial Production Methods: Sulfuric acid is primarily produced using the Contact Process. This involves the following steps:
Production of Sulfur Dioxide: Sulfur is burned in the presence of oxygen to produce sulfur dioxide (SO₂).
Conversion to Sulfur Trioxide: Sulfur dioxide is further oxidized to sulfur trioxide (SO₃) using a vanadium pentoxide (V₂O₅) catalyst.
Formation of Sulfuric Acid: Sulfur trioxide is absorbed in concentrated sulfuric acid to form oleum (H₂S₂O₇), which is then diluted with water to produce sulfuric acid
Chemical Reactions Analysis
Types of Reactions: Sulfuric acid–water (1/3) undergoes various types of chemical reactions, including:
Oxidation: Sulfuric acid acts as an oxidizing agent, reacting with metals to produce metal sulfates and hydrogen gas.
Dehydration: It can remove water from organic compounds, leading to charring and the formation of carbon.
Neutralization: Reacts with bases to form salts and water
Common Reagents and Conditions:
Metals: Reacts with metals like zinc and magnesium to produce hydrogen gas and metal sulfates.
Organic Compounds: Dehydrates sugars and other carbohydrates, producing carbon and water.
Bases: Neutralizes bases such as sodium hydroxide to form sodium sulfate and water
Major Products:
Metal Sulfates: From reactions with metals.
Carbon: From dehydration of organic compounds.
Salts and Water: From neutralization reactions
Scientific Research Applications
Sulfuric acid–water (1/3) has numerous applications in scientific research and industry:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the preparation of biological samples and as a pH adjuster.
Medicine: Utilized in the production of pharmaceuticals and in laboratory diagnostics.
Industry: Essential in the manufacture of fertilizers, explosives, dyes, and in petroleum refining .
Mechanism of Action
The mechanism of action of sulfuric acid–water (1/3) involves its strong acidic nature and ability to donate protons (H⁺ ions). When mixed with water, sulfuric acid dissociates to form hydronium ions (H₃O⁺) and hydrogen sulfate ions (HSO₄⁻). This dissociation is responsible for its high acidity and reactivity. The hydronium ions can further react with other compounds, leading to various chemical transformations .
Comparison with Similar Compounds
Hydrochloric Acid (HCl): Another strong acid, but less oxidizing and dehydrating compared to sulfuric acid.
Nitric Acid (HNO₃): Strong oxidizing agent, but does not have the same dehydrating properties as sulfuric acid.
Phosphoric Acid (H₃PO₄): Weaker acid, commonly used in food and beverages
Uniqueness: Sulfuric acid is unique due to its combination of strong acidic, oxidizing, and dehydrating properties. This makes it highly versatile and essential in various industrial and research applications .
Properties
CAS No. |
40835-65-2 |
|---|---|
Molecular Formula |
H8O7S |
Molecular Weight |
152.13 g/mol |
IUPAC Name |
sulfuric acid;trihydrate |
InChI |
InChI=1S/H2O4S.3H2O/c1-5(2,3)4;;;/h(H2,1,2,3,4);3*1H2 |
InChI Key |
TXKRWVMEUQBFSO-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Aminoethyl)[(4-methoxy-4-oxobut-2-en-2-yl)oxy]sulfanylidenephosphanium](/img/structure/B14662378.png)
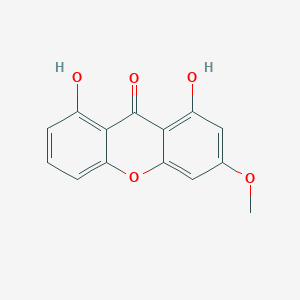

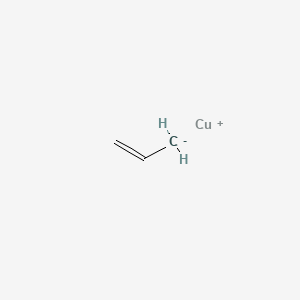

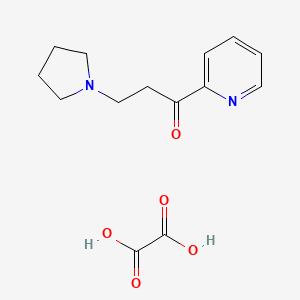
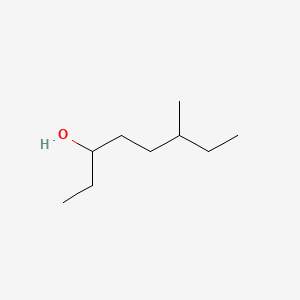
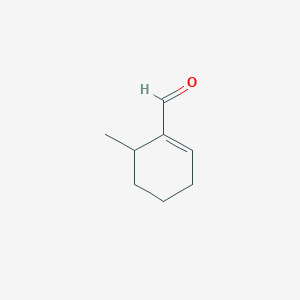

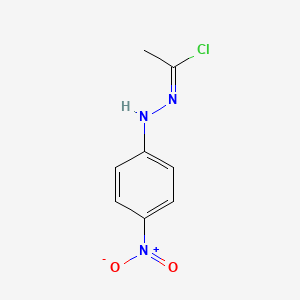

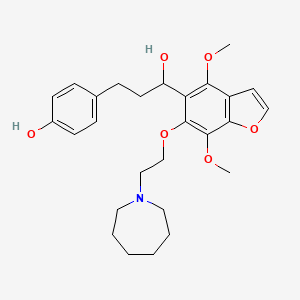
![6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine](/img/structure/B14662469.png)
